Cas no 1178136-45-2 (N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]prop-2-enamide)
N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]prop-2-enamide Chemical and Physical Properties
Names and Identifiers
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- N-Ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-2-propenamide
- AKOS005781336
- Z608663614
- EN300-7477933
- 1178136-45-2
- N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]prop-2-enamide
-
- Inchi: 1S/C13H16FNO2/c1-4-13(16)15(5-2)9-10-6-7-12(17-3)11(14)8-10/h4,6-8H,1,5,9H2,2-3H3
- InChI Key: LRNDBODXCBYVGC-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(=C1)CN(C(C=C)=O)CC)OC
Computed Properties
- Exact Mass: 237.11650692g/mol
- Monoisotopic Mass: 237.11650692g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 270
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 29.5Ų
Experimental Properties
- Density: 1.098±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 386.8±32.0 °C(Predicted)
- pka: -0.98±0.70(Predicted)
N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]prop-2-enamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7477933-0.05g |
N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]prop-2-enamide |
1178136-45-2 | 95.0% | 0.05g |
$528.0 | 2025-03-10 | |
| Enamine | EN300-7477933-0.1g |
N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]prop-2-enamide |
1178136-45-2 | 95.0% | 0.1g |
$553.0 | 2025-03-10 | |
| Enamine | EN300-7477933-0.25g |
N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]prop-2-enamide |
1178136-45-2 | 95.0% | 0.25g |
$579.0 | 2025-03-10 | |
| Enamine | EN300-7477933-0.5g |
N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]prop-2-enamide |
1178136-45-2 | 95.0% | 0.5g |
$603.0 | 2025-03-10 | |
| Enamine | EN300-7477933-1.0g |
N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]prop-2-enamide |
1178136-45-2 | 95.0% | 1.0g |
$628.0 | 2025-03-10 | |
| Enamine | EN300-7477933-2.5g |
N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]prop-2-enamide |
1178136-45-2 | 95.0% | 2.5g |
$1230.0 | 2025-03-10 | |
| Enamine | EN300-7477933-5.0g |
N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]prop-2-enamide |
1178136-45-2 | 95.0% | 5.0g |
$1821.0 | 2025-03-10 | |
| Enamine | EN300-7477933-10.0g |
N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]prop-2-enamide |
1178136-45-2 | 95.0% | 10.0g |
$2701.0 | 2025-03-10 |
N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]prop-2-enamide Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]prop-2-enamide
Introduction to N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]prop-2-enamide (CAS No. 1178136-45-2)
N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]prop-2-enamide, with the CAS number 1178136-45-2, is a compound of significant interest in the field of chemical and pharmaceutical research. This molecule, characterized by its complex structure, has garnered attention due to its potential applications in various therapeutic areas. The presence of a fluoro-substituent and a methoxy group in its aromatic ring contributes to its unique chemical properties, making it a subject of extensive study and investigation.
The compound's structure, featuring an amide functional group and an allyl chain, suggests possible interactions with biological targets that could be exploited for medicinal chemistry applications. The N-ethyl moiety and the prop-2-enamide backbone further enhance its molecular complexity, offering diverse opportunities for chemical modification and derivatization. These features make it a valuable scaffold for the development of novel bioactive molecules.
In recent years, there has been growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability and improved pharmacokinetic profiles. The incorporation of a fluorine atom at the 3-position of the phenyl ring in N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]prop-2-enamide is particularly noteworthy, as it can influence both the electronic properties and the binding affinity of the molecule to biological targets. This modification has been shown to enhance the compound's bioavailability and reduce its susceptibility to degradation by metabolic enzymes.
Current research in this area has focused on exploring the pharmacological potential of this compound. Studies have indicated that it may exhibit properties relevant to neurological disorders, inflammation, and cancer. The fluoro-substituent, in particular, has been associated with increased binding affinity to certain receptors and enzymes, suggesting that this compound could serve as a lead molecule for further drug development.
The synthesis of N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]prop-2-enamide involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenation, has been crucial in achieving the desired product. These methods not only enhance the efficiency of the synthesis but also allow for greater control over the stereochemistry of the molecule.
One of the key challenges in working with this compound is its sensitivity to environmental conditions. The presence of both fluoro and methoxy groups makes it susceptible to hydrolysis under certain conditions, necessitating careful handling and storage. However, advances in synthetic chemistry have provided new tools for stabilizing these sensitive functionalities, allowing researchers to manipulate them more effectively.
The pharmacological evaluation of N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]prop-2-enamide has revealed several promising properties. In vitro studies have shown that it can modulate the activity of enzymes involved in pathways relevant to various diseases. For instance, its interaction with cytochrome P450 enzymes suggests potential applications in drug metabolism studies. Additionally, its ability to interact with membrane receptors has been explored as a possible mechanism for treating neurological disorders.
The compound's potential as an anti-inflammatory agent has also been investigated. Research indicates that it can inhibit the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-kB. This makes it a candidate for developing treatments for chronic inflammatory conditions where traditional therapies may be less effective.
In conclusion, N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]prop-2-enamide (CAS No. 1178136-45-2) represents a significant advancement in medicinal chemistry research. Its unique structural features and promising pharmacological properties make it a valuable candidate for further investigation and development. As our understanding of its mechanisms of action continues to grow, so too will its potential applications in treating various human diseases.
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